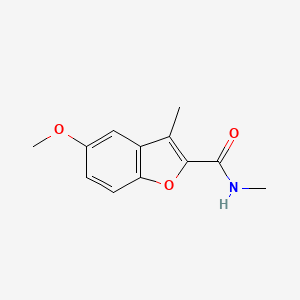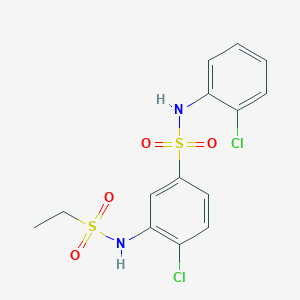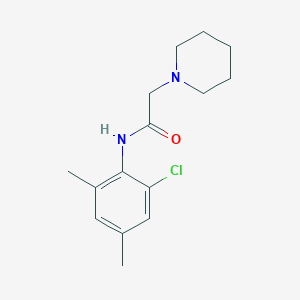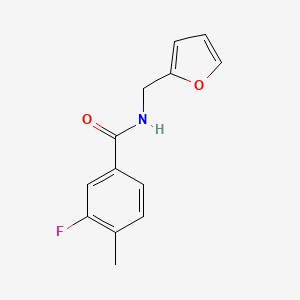
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide, also known as BDBMF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDBMF is a derivative of the compound MDMA, which is commonly known as ecstasy. However, BDBMF has distinct chemical properties that make it a unique and promising compound for future research.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it enhances the activity of these neurotransmitters in the brain. This mechanism of action is similar to that of MDMA, which is known to produce feelings of euphoria and empathy. However, this compound has a lower affinity for the serotonin transporter than MDMA, which may explain its lower toxicity profile.
Biochemical and Physiological Effects
Studies have shown that this compound produces similar biochemical and physiological effects to MDMA, including increased heart rate, blood pressure, and body temperature. However, this compound has a shorter duration of action than MDMA, which may make it a more suitable compound for research purposes.
実験室実験の利点と制限
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide in lab experiments is that it has a lower toxicity profile than MDMA, which makes it safer for researchers to handle. Additionally, this compound has a shorter duration of action than MDMA, which may make it easier to control in experimental settings. However, one limitation of using this compound is that it is a relatively new compound, and there is still much to learn about its pharmacological properties.
将来の方向性
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Additionally, further research is needed to better understand the pharmacological properties of this compound, including its mechanism of action and potential side effects. Finally, there is a need for more research on the synthesis of this compound and other related compounds, which could lead to the development of new and improved therapeutic agents.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide involves several steps, including the reaction of 2-bromo-4-fluoroaniline with 1,3-benzodioxole-5-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then treated with ammonium acetate to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has a similar mechanism of action to MDMA, which is a well-known psychoactive compound. However, this compound has a lower toxicity profile than MDMA, making it a safer alternative for research purposes.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO3/c16-10-2-3-11(12(17)6-10)15(19)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXYVRRZCVSVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile](/img/structure/B7636586.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)


![N-[2-(cyclopropylamino)-2-oxoethyl]-5-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7636645.png)
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)